Methyl 5-ethylpyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-ethylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethylpyrrolidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylpyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 5-ethylpyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact mechanism of action can vary based on the specific application and target.
Comparison with Similar Compounds
Methyl 5-ethylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of various pyrrolidine derivatives.
Methyl pyrrolidine-2-carboxylate: Similar in structure but lacks the ethyl group, which may affect its biological activity and chemical reactivity.
Ethyl pyrrolidine-2-carboxylate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 5-ethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JEUBHRNABRBLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
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